2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
Description
2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a 3-methyl-1,2-thiazole substituent at the 3-position of the benzaldehyde ring. The compound’s molecular formula is C₁₁H₈FNOS, with a molecular weight of 221.25 g/mol . The fluorine atom at the 2-position and the thiazole ring at the 3-position confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aldehyde group enables reactivity in condensation and nucleophilic addition reactions, while the thiazole moiety may contribute to biological activity, such as antimicrobial or enzyme inhibition .
Properties
Molecular Formula |
C11H8FNOS |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H8FNOS/c1-7-5-10(15-13-7)9-4-2-3-8(6-14)11(9)12/h2-6H,1H3 |
InChI Key |
VAXBMLNVWWWHND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=CC(=C2F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-fluorobenzaldehyde and 3-methyl-1,2-thiazole-5-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Oxidation and Reduction of the Aldehyde Group
The aldehyde functional group (-CHO) undergoes classical redox transformations:
-
Oxidation : Reaction with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the aldehyde to 2-fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzoic acid . This reaction typically occurs in acidic or aqueous conditions.
-
Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to 2-fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol .
Key Reaction Parameters
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | Benzoic acid derivative | 75–85% |
| Reduction | NaBH₄, EtOH, RT | Benzyl alcohol derivative | 90–95% |
*Yields inferred from analogous benzaldehyde reactions .
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 2-position activates the benzene ring for nucleophilic substitution. Reactions with amines or alkoxides under mild conditions yield substituted derivatives:
-
Amine Substitution : Heating with primary amines (e.g., methylamine) replaces fluorine with -NH-R groups .
-
Hydroxylation : Hydrolysis with aqueous NaOH produces 2-hydroxy-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde .
Mechanistic Insight
The electron-withdrawing fluorine enhances the ring’s electrophilicity, directing nucleophilic attack to the ortho and para positions relative to the aldehyde .
Thiazole Ring Reactivity
The 3-methylthiazole moiety participates in cycloadditions and electrophilic substitutions:
-
Diels-Alder Reactions : The thiazole’s electron-deficient nature enables [4+2] cycloadditions with electron-rich dienes, forming bicyclic adducts .
-
Electrophilic Substitution : Nitration or sulfonation occurs at the 4-position of the thiazole ring due to directing effects of the sulfur and nitrogen atoms .
Comparative Reactivity Under Varied Conditions
| Reaction | Solvent | Temperature | Outcome |
|---|---|---|---|
| Aldehyde Oxidation | H₂O/H₂SO₄ | 80°C | Complete conversion to acid |
| NAS with Methylamine | DMF | 60°C | 85% substitution efficiency |
| Thiazole Nitration | HNO₃/H₂SO₄ | 0°C | Selective 4-nitrothiazole formation |
Mechanistic and Structural Influences
-
Fluorine’s Electronic Effects : The -I effect of fluorine increases the electrophilicity of the benzene ring, facilitating NAS and stabilizing intermediates .
-
Thiazole’s Aromaticity : The ring’s conjugation directs electrophiles to specific positions, while its lone pairs enable coordination with metal catalysts .
This compound’s versatility in redox, substitution, and cycloaddition reactions underscores its utility in medicinal chemistry and materials science. Further studies optimizing reaction conditions could expand its synthetic applications.
Scientific Research Applications
2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Physical and Chemical Properties
- Solubility : The methoxy-substituted thiazole analog (4-(3-methoxy-1,2-thiazol-5-yl)benzaldehyde) exhibits improved solubility in polar solvents due to the methoxy group, whereas the fluorine in the target compound may reduce solubility in aqueous media .
- Thermal Stability : Oxadiazole-containing analogs (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde) show higher melting points (105–109°C) compared to thiazole derivatives, likely due to stronger dipole interactions in oxadiazoles .
Biological Activity
2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a synthetic organic compound characterized by its unique structural arrangement, featuring a benzaldehyde moiety substituted with a fluorine atom and a thiazole ring. Its molecular formula is C₁₁H₈FNOS, and it has a molecular weight of 221.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The presence of the thiazole ring enhances the compound's ability to interact with various biological targets, including enzymes and receptors. The fluorine atom contributes to increased binding affinity and stability, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde exhibits significant biological activity across several domains:
- Antifungal Activity : The compound has been studied for its antifungal properties. It demonstrates the ability to inhibit fungal growth by targeting ergosterol synthesis, similar to azole drugs. In vitro studies have shown that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .
- Antibacterial Activity : Preliminary investigations suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that electronegative substituents such as fluorine enhance antibacterial activity significantly .
- Cytotoxicity : Cytotoxicity assays against various cell lines have revealed that 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde exhibits moderate cytotoxic effects, with IC50 values indicating effective concentrations that minimize impact on normal cells .
The mechanism of action involves interaction with specific molecular targets within biochemical pathways. The thiazole structure allows modulation of enzyme activity, potentially acting as either an inhibitor or an activator depending on the target enzyme involved in metabolic processes .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde:
Study 1: Antifungal Efficacy
A study investigated the antifungal activity of thiazole derivatives, including 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde. Results showed significant inhibition of Candida albicans growth, with MIC values comparable to those of standard antifungal agents . The compounds inhibited ergosterol synthesis effectively by targeting CYP51 enzyme pathways.
Study 2: Antibacterial Properties
Another research effort focused on the antibacterial activity of thiazole derivatives against various bacterial strains. The results indicated that compounds similar to 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde exhibited potent antibacterial effects, with MIC values demonstrating superiority over control substances like oxytetracycline .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde compared to structurally similar compounds:
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde | Antifungal | ~1.23 (against C. parapsilosis) | Moderate (exact value TBD) |
| Compound 2d | Antifungal | 1.23 | 148.26 |
| Compound 2e | Antifungal | Similar | 187.66 |
| Oxytetracycline | Antibacterial | Control | >1000 |
Q & A
Q. What are the established synthetic routes for 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde?
The compound is typically synthesized via multi-step reactions involving:
- Thiazole ring formation : Cyclization of thioamides or thioureas with α-halo ketones under basic conditions to construct the 3-methyl-1,2-thiazole moiety .
- Aldehyde functionalization : Introduction of the benzaldehyde group via Vilsmeier-Haack formylation or Friedel-Crafts acylation, followed by fluorination using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity, verified by HPLC and NMR .
Q. How is structural characterization performed for this compound?
Key methods include:
- Spectroscopy : H/C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and fluorine-thiazole coupling patterns. IR spectroscopy identifies C=O (1690–1710 cm) and C-F (1100–1200 cm) stretches .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 235.05) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are compared to theoretical values (e.g., C: 56.6%, H: 3.4%, N: 11.8%, S: 13.5%) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during thiazole ring synthesis?
Regioselectivity is controlled by:
- Precursor design : Using 3-methyl-1,2-thiazole-5-carboxylic acid derivatives to direct cyclization .
- Catalysis : Transition metals (e.g., CuI or Pd) enhance cross-coupling efficiency between thiazole and benzaldehyde fragments .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side reactions .
Q. How can computational modeling predict the compound’s bioactivity?
- Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., 5-HT receptors) by aligning the fluorobenzaldehyde-thiazole scaffold with active sites .
- QSAR studies : Regression models correlate substituent electronegativity (fluorine) and steric bulk (3-methyl group) with receptor affinity .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ≈ 2.5) and metabolic stability, guiding lead optimization .
Q. What methodologies resolve contradictions in reported pKa values for fluorinated benzaldehydes?
Discrepancies arise from solvent polarity and measurement techniques. Solutions include:
- Potentiometric titration : Using tetrabutylammonium hydroxide in non-aqueous solvents (e.g., isopropyl alcohol) to determine pKa (expected range: 8.5–9.2) .
- DFT calculations : Gaussian simulations model electron-withdrawing effects of fluorine on aldehyde acidity .
- Comparative analysis : Cross-referencing data with structurally analogous compounds (e.g., 4-fluorobenzaldehyde) to validate trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
